molecular formula C19H19N3O4 B5509793 (3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid

(3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B5509793
M. Wt: 353.4 g/mol
InChI Key: VKIICHKOKOPREZ-BFUOFWGJSA-N
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Description

(3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with a unique structure that combines elements of pyrazole, chromene, and pyrrole

Properties

IUPAC Name

(3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-17(16-12-5-3-6-14(12)20-21-16)22-8-13-11-4-1-2-7-15(11)26-10-19(13,9-22)18(24)25/h1-2,4,7,13H,3,5-6,8-10H2,(H,20,21)(H,24,25)/t13-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIICHKOKOPREZ-BFUOFWGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)N3CC4C5=CC=CC=C5OCC4(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N3C[C@@H]4C5=CC=CC=C5OC[C@@]4(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[c]pyrazole core, followed by the construction of the chromeno[3,4-c]pyrrole framework. Key steps include cyclization reactions, carbonylation, and functional group transformations under controlled conditions. Common reagents used in these steps include organometallic catalysts, strong acids, and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for fine-tuning of its physical and chemical characteristics.

Mechanism of Action

The mechanism of action of (3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, chromene, and pyrrole derivatives. Examples are:

  • Pyrazole derivatives like 1-phenyl-3-methyl-5-pyrazolone
  • Chromene derivatives like 2H-chromen-2-one
  • Pyrrole derivatives like 2,5-dimethylpyrrole

Uniqueness

What sets (3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid apart is its unique combination of these three moieties in a single molecule. This structural complexity provides a rich platform for exploring new chemical reactivity and biological activity.

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